molecular formula C18H28N2O2Si2 B14387912 2-Methyl-4-phenyl-2,4-bis(trimethylsilyloxy)pentanedinitrile CAS No. 88117-30-0

2-Methyl-4-phenyl-2,4-bis(trimethylsilyloxy)pentanedinitrile

Katalognummer: B14387912
CAS-Nummer: 88117-30-0
Molekulargewicht: 360.6 g/mol
InChI-Schlüssel: AWPQCQODUPZQDA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-4-phenyl-2,4-bis(trimethylsilyloxy)pentanedinitrile is an organic compound characterized by the presence of trimethylsilyloxy groups. These groups are known for their chemical inertness and large molecular volume, making them useful in various applications

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-phenyl-2,4-bis(trimethylsilyloxy)pentanedinitrile typically involves the reaction of appropriate nitrile precursors with trimethylsilylating agents. Common reagents include trimethylsilyl chloride and bis(trimethylsilyl)acetamide . The reaction conditions often require anhydrous environments and inert atmospheres to prevent hydrolysis of the trimethylsilyl groups.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The scalability of these reactions depends on the availability of starting materials and the efficiency of the reaction processes.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-4-phenyl-2,4-bis(trimethylsilyloxy)pentanedinitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and organometallic compounds facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

2-Methyl-4-phenyl-2,4-bis(trimethylsilyloxy)pentanedinitrile has several scientific research applications:

Wirkmechanismus

The mechanism by which 2-Methyl-4-phenyl-2,4-bis(trimethylsilyloxy)pentanedinitrile exerts its effects involves the interaction of its functional groups with molecular targets. The trimethylsilyloxy groups provide steric hindrance, protecting reactive sites and facilitating selective reactions. The nitrile groups can participate in nucleophilic and electrophilic reactions, contributing to the compound’s versatility .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Methyl-4-phenyl-2,4-bis(trimethylsilyloxy)pentanedinitrile is unique due to its specific combination of functional groups and backbone structure, which confer distinct reactivity and stability properties. This uniqueness makes it valuable in specialized applications where other compounds may not be suitable.

Eigenschaften

CAS-Nummer

88117-30-0

Molekularformel

C18H28N2O2Si2

Molekulargewicht

360.6 g/mol

IUPAC-Name

2-methyl-4-phenyl-2,4-bis(trimethylsilyloxy)pentanedinitrile

InChI

InChI=1S/C18H28N2O2Si2/c1-17(14-19,21-23(2,3)4)13-18(15-20,22-24(5,6)7)16-11-9-8-10-12-16/h8-12H,13H2,1-7H3

InChI-Schlüssel

AWPQCQODUPZQDA-UHFFFAOYSA-N

Kanonische SMILES

CC(CC(C#N)(C1=CC=CC=C1)O[Si](C)(C)C)(C#N)O[Si](C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.